(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
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Description
(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis
Research by Alves de Souza et al. (2010) describes the synthesis of similar benzothiazine and acrylamide compounds, highlighting the efficient methods to create these complex molecules (Alves de Souza et al., 2010).
Novel Synthesis Techniques
Work by Stauss et al. (1972) and Saini et al. (2019) explores the synthesis of related compounds, emphasizing novel techniques and the importance of specific chemical reactions in creating these molecules (Stauss et al., 1972), (Saini et al., 2019).
Biological and Pharmacological Applications
Anticancer Agents
Kamal et al. (2014) discuss the synthesis of 2-anilinonicotinyl-linked acrylamide conjugates, including compounds structurally similar to the one , for potential use as anticancer agents (Kamal et al., 2014).
Antitumor and Antifungal Activities
El-bayouki et al. (2011) synthesized novel quinazolinone derivatives with biologically active moieties, indicating potential for antitumor and antifungal activities (El-bayouki et al., 2011).
Antioxidant Activity
Cabrera-Pérez et al. (2016) evaluated benzothiazole derivatives for their antioxidant activity, which is relevant for understanding the potential pharmacological properties of similar compounds (Cabrera-Pérez et al., 2016).
Properties
IUPAC Name |
(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-14(26)22-16-7-8-18-19(13-16)31-21(24(18)10-11-30-2)23-20(27)9-6-15-4-3-5-17(12-15)25(28)29/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)/b9-6+,23-21? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOCHFAYYAHSOD-UDPTZZMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])S2)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])S2)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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